molecular formula C10H16ClNO2 B13984699 2-Chloro-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone

2-Chloro-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone

Cat. No.: B13984699
M. Wt: 217.69 g/mol
InChI Key: UBJURTVVYQBHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(8-oxa-2-azaspiro[45]decan-2-yl)ethanone is a chemical compound that belongs to the class of spiro compounds Spiro compounds are characterized by a unique structure where two rings are connected through a single atom This particular compound features a spiro linkage between an oxazepane ring and a chlorinated ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and cyclization to form the spiro compound . The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone can undergo various chemical reactions including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce a carboxylic acid.

Scientific Research Applications

2-Chloro-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone is unique due to its specific spiro linkage and the presence of both an oxazepane ring and a chlorinated ethanone moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

IUPAC Name

2-chloro-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone

InChI

InChI=1S/C10H16ClNO2/c11-7-9(13)12-4-1-10(8-12)2-5-14-6-3-10/h1-8H2

InChI Key

UBJURTVVYQBHMC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CCOCC2)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.